molecular formula C8H11NO2 B13755694 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one CAS No. 49805-33-6

2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B13755694
CAS No.: 49805-33-6
M. Wt: 153.18 g/mol
InChI Key: FKERKUDDIVTGKM-UHFFFAOYSA-N
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Description

2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and medicine. Its structure consists of a seven-membered ring with an acetyl group attached to the nitrogen atom, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with various electrophilic reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed reactions and the use of electrophilic reagents suggest that these methods could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Substitution: Various electrophilic reagents can be used, including halogens and other electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Its effects are mediated through its ability to form stable intermediates and products in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is unique due to its acetyl group attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic applications.

Properties

CAS No.

49805-33-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-acetyl-2-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C8H11NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h6-7H,2-4H2,1H3

InChI Key

FKERKUDDIVTGKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2CCC(C2)C1=O

Origin of Product

United States

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